2,2-Dimethyl-1-[2-(methylamino)-1,3-thiazol-5-yl]propan-1-one
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Overview
Description
2,2-Dimethyl-1-[2-(methylamino)-1,3-thiazol-5-yl]propan-1-one is a chemical compound that features a thiazole ring, which is known for its aromatic properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-[2-(methylamino)-1,3-thiazol-5-yl]propan-1-one typically involves the reaction of 2,2-dimethylaziridine with dilute sulfuric acid under controlled conditions. The reaction is carried out in a three-neck flask with mechanical stirring, maintaining the temperature between 40-50°C and ensuring the solution remains slightly acidic (pH=3.5-4). After the reaction, the mixture is neutralized with sodium hydroxide, filtered, and distilled to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1-[2-(methylamino)-1,3-thiazol-5-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The thiazole ring allows for nucleophilic substitution reactions, where nucleophiles replace existing substituents on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2,2-Dimethyl-1-[2-(methylamino)-1,3-thiazol-5-yl]propan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, including its role as a cytoprotective agent.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-[2-(methylamino)-1,3-thiazol-5-yl]propan-1-one involves its interaction with molecular targets such as enzymes and receptors. It can inhibit choline uptake and protect against cytotoxicity induced by certain chemicals . The thiazole ring plays a crucial role in its biological activity, allowing it to modulate biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-1-propanol: Shares structural similarities but differs in functional groups and reactivity.
2-Methyl-2-(methylamino)-1-propanol: Similar in structure but has different applications and properties
Uniqueness
2,2-Dimethyl-1-[2-(methylamino)-1,3-thiazol-5-yl]propan-1-one is unique due to its thiazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2,2-dimethyl-1-[2-(methylamino)-1,3-thiazol-5-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS/c1-9(2,3)7(12)6-5-11-8(10-4)13-6/h5H,1-4H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STSIKNWGXHKMRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CN=C(S1)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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